molecular formula C10H7F3N2O2 B3168905 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- CAS No. 933694-23-6

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)-

Cat. No.: B3168905
CAS No.: 933694-23-6
M. Wt: 244.17 g/mol
InChI Key: KWMYRSNKUFCPMV-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- typically involves the condensation of 1,2-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of 1,2-phenylenediamine with 2-(trifluoromethyl)benzaldehyde in the presence of a catalyst such as sodium metabisulfite. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit the activity of enzymes or disrupt cellular processes, leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound without the trifluoromethyl group.

    2-(Trifluoromethyl)benzimidazole: A similar compound with the trifluoromethyl group at a different position.

    6-Acetic acid benzimidazole: A compound with the acetic acid group but without the trifluoromethyl group.

Uniqueness

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- is unique due to the presence of both the acetic acid and trifluoromethyl groups. This combination enhances its chemical stability, biological activity, and potential for various applications compared to similar compounds .

Properties

IUPAC Name

2-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)9-14-6-2-1-5(4-8(16)17)3-7(6)15-9/h1-3H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMYRSNKUFCPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230278
Record name 2-(Trifluoromethyl)-1H-benzimidazole-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933694-23-6
Record name 2-(Trifluoromethyl)-1H-benzimidazole-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933694-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-1H-benzimidazole-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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